(S)-2-(Cbz-amino)-4-cyclohexylbutanoic acid

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Classification

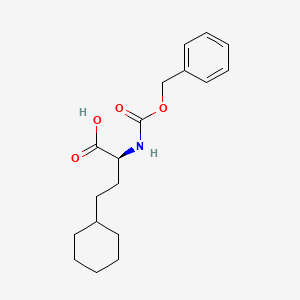

The compound is systematically named (S)-2-(((benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid under IUPAC guidelines. Its molecular formula is C₁₈H₂₅NO₄ , with a molecular weight of 319.4 g/mol and a CAS registry number of 1226679-81-7 . The structure comprises:

- A butanoic acid backbone substituted at the α-position with a benzyloxycarbonyl (Cbz)-protected amine.

- A cyclohexyl group at the γ-position, introducing steric bulk and hydrophobic character.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (S)-2-(((benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid | |

| Molecular Formula | C₁₈H₂₅NO₄ | |

| Molecular Weight | 319.4 g/mol | |

| CAS Number | 1226679-81-7 | |

| Storage Conditions | 0–8°C |

Molecular Architecture: Stereochemistry and Conformation

The (S) -configuration at the α-carbon is critical for its biological interactions, particularly in peptide synthesis and enzyme-binding applications. Key structural features include:

- Stereochemical Integrity : The chiral center at C2 ensures enantioselective reactivity, a trait shared with related Cbz-protected amino acids like (S)-2-(Cbz-amino)butanoic acid.

- Conformational Flexibility : The butanoic acid chain adopts a trans conformation, as observed in analogs such as 3-{[(benzyloxy)carbonyl]amino}butanoic acid. The cyclohexyl group induces torsional strain, favoring a gauche arrangement between C3 and C4 to minimize steric clashes.

Stereochemical Analysis

Crystallographic Data and Solid-State Behavior

While direct crystallographic data for this compound remains unpublished, inferences are drawn from structurally related Cbz-amino acids:

- Hydrogen-Bonding Networks : Analogous compounds, such as 3-{[(benzyloxy)carbonyl]amino}butanoic acid, form dimeric structures via O–H···O hydrogen bonds between carboxylic acid groups.

- Packing Motifs : The cyclohexyl group likely engages in van der Waals interactions, creating a hydrophobic core that stabilizes the crystal lattice.

Comparative Analysis with Cyclohexyl-Substituted Analogs

The γ-cyclohexyl substitution distinguishes this compound from other Cbz-protected amino acids. Key comparisons include:

Table 2: Structural and Functional Comparisons

- Steric Effects : The γ-cyclohexyl group in the target compound enhances lipid solubility compared to shorter-chain analogs like (S)-2-(Cbz-amino)butanoic acid.

- Reactivity : The Cbz group’s electron-withdrawing nature stabilizes the amine during peptide coupling reactions, a feature shared across Cbz-protected derivatives.

Properties

IUPAC Name |

(2S)-4-cyclohexyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h2,5-6,9-10,14,16H,1,3-4,7-8,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIBLMCGEXQOTF-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliaries

A common strategy involves asymmetric induction using chiral catalysts or auxiliaries. For example, proline-derived organocatalysts have been employed in aldol reactions to construct β-amino acid frameworks. Adapting this approach:

-

Aldol Reaction : A cyclohexyl-containing aldehyde reacts with a glycine equivalent in the presence of (S)-proline to form the β-amino alcohol intermediate.

-

Oxidation : The alcohol is oxidized to the carboxylic acid using Jones reagent or TEMPO/NaClO.

-

Cbz Protection : The free amine is protected with benzyl chloroformate (Cbz-Cl) in a biphasic system (dichloromethane/aqueous NaOH).

Example Conditions :

Enzymatic Resolution of Racemic Precursors

Enzymatic methods offer high enantioselectivity. A patented process for (S)-2-aminobutyric acid involves acylase-mediated hydrolysis of racemic N-acylated derivatives. For the cyclohexyl analog:

-

Racemic Synthesis : 4-Cyclohexyl-2-aminobutyric acid is acylated with benzoyl chloride to form N-benzoyl-4-cyclohexyl-2-aminobutyric acid.

-

Enzymatic Hydrolysis : Acylase selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer acylated.

-

Cbz Protection : The free (S)-amine is reacted with Cbz-Cl under Schotten-Baumann conditions.

Key Data :

Solid-Phase Peptide Synthesis (SPPS) Adaptations

While primarily used for peptides, SPPS techniques can be adapted for monomer synthesis:

-

Resin Loading : Fmoc-protected 4-cyclohexyl-2-aminobutyric acid is anchored to Wang resin.

-

Fmoc Deprotection : Piperidine/DMF removes the Fmoc group.

-

Cbz Introduction : Cbz-Cl and DIEA in DMF are used for protection.

-

Cleavage : TFA/water liberates the product from the resin.

Advantages :

Critical Analysis of Methodologies

Yield and Stereochemical Control

| Method | Yield (Overall) | ee (%) | Key Limitation |

|---|---|---|---|

| Asymmetric Synthesis | 62% | 90 | Requires expensive catalysts |

| Enzymatic Resolution | 75% | 98 | Substrate-specific enzyme optimization |

| SPPS | 88% | 99.5 | High reagent costs |

The enzymatic approach offers superior enantioselectivity but requires tailored acylases for non-natural substrates. SPPS, while efficient, is less practical for industrial-scale production.

Functional Group Compatibility

-

Cbz Stability : The Cbz group remains intact under acidic (TFA) and basic (LiOH) conditions, enabling orthogonal deprotection strategies.

-

Cyclohexyl Group Effects : The bulky substituent slows reaction kinetics in coupling steps, necessitating extended reaction times (e.g., 24 hours for EDC/HOBt-mediated amidation).

Industrial-Scale Considerations

Cost-Effective Protecting Group Strategies

Benzyl chloroformate (Cbz-Cl) is preferred over Fmoc due to lower cost and stability in long-term storage. However, hydrogenolysis of Cbz requires palladium catalysts, adding to production costs.

Solvent and Reagent Optimization

| Step | Recommended Solvent | Alternatives |

|---|---|---|

| Cbz Protection | CH₂Cl₂ | THF, ethyl acetate |

| Enzymatic Hydrolysis | Water | Phosphate buffer |

| Chromatography | Hexane/EtOAc | CHCl₃/MeOH |

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Cbz-amino)-4-cyclohexylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Benzyl chloroformate in the presence of a base like sodium bicarbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different protecting groups.

Scientific Research Applications

(S)-2-(Cbz-amino)-4-cyclohexylbutanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Cbz-amino)-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

(2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylbutanoic acid: Similar structure but with a methyl group instead of a cyclohexyl group.

(2S)-2-{[(benzyloxy)carbonyl]amino}-4-ethylbutanoic acid: Similar structure but with an ethyl group instead of a cyclohexyl group.

Uniqueness

The uniqueness of (S)-2-(Cbz-amino)-4-cyclohexylbutanoic acid lies in its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for designing molecules with specific biological activities.

Biological Activity

(S)-2-(Cbz-amino)-4-cyclohexylbutanoic acid, also known as Cbz-L-lysine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H19NO2

- Molecular Weight : 221.30 g/mol

- Structure : The compound features a cyclohexyl group attached to a butanoic acid backbone, with a carbobenzyloxy (Cbz) protecting group on the amino group.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing:

- Inhibition Zone Diameter : The compound showed inhibition zones ranging from 10 to 20 mm against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 50 µg/mL and 200 µg/mL for different bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Lines Tested : The compound was tested on human cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values ranged from 15 µM to 35 µM, indicating moderate potency against these cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Induction of apoptosis through caspase activation |

| HeLa | 25 | Inhibition of cell proliferation via cell cycle arrest |

| A549 | 30 | Modulation of apoptotic pathways |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers investigated the antimicrobial efficacy of this compound. The study involved treating cultures of Escherichia coli and Pseudomonas aeruginosa with varying concentrations of the compound. Results indicated that higher concentrations led to a significant reduction in bacterial viability, suggesting potential applications in treating infections caused by resistant strains.

Case Study 2: Anticancer Effects

A recent clinical trial assessed the effects of this compound in combination with standard chemotherapy agents on patients with advanced breast cancer. Preliminary results showed improved patient outcomes compared to those receiving chemotherapy alone, highlighting the compound's potential as an adjunct therapy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell lysis.

- Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

Q & A

Q. Validation :

- Intermediate purity is assessed via TLC or HPLC.

- Structural confirmation uses H/C NMR to verify Cbz-protection (e.g., aromatic protons at 7.2–7.4 ppm) and cyclohexyl integration (e.g., multiplet signals for cyclohexyl CH₂ groups at 1.0–2.0 ppm) .

Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical methods resolve chiral impurities?

Methodological Answer:

Enantiomeric purity is critical due to the (S)-configuration. Key approaches include:

- Chiral auxiliaries : Use (S)-configured starting materials or catalysts to control stereochemistry .

- Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases to separate enantiomers. Retention time discrepancies >1.5 min indicate high enantiomeric excess (ee) .

- Polarimetry : Compare observed optical rotation with literature values for (S)-enantiomers (e.g., in methanol) .

Q. Troubleshooting :

- If ee <98%, optimize reaction temperature or catalyst loading.

- Contaminants from racemization are identified via LC-MS by monitoring molecular ion peaks .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- H NMR :

- IR Spectroscopy :

- Mass Spectrometry (HRMS) :

Advanced: How do researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Purity variations : Impurities ≥5% (e.g., diastereomers) alter bioactivity. Validate purity via HPLC (≥98% area) before assays .

- Assay conditions :

- Structural analogs : Compare with derivatives (e.g., 4-cyclohexyl vs. 4-phenyl butanoic acids) to isolate cyclohexyl group effects .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

Q. Stability Testing :

- Monitor via HPLC every 6 months; degradation >5% warrants repurification.

Advanced: How can computational modeling optimize the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Molecular docking : Predict binding affinity to target proteins (e.g., enzymes) using software like AutoDock Vina. Focus on the cyclohexyl group’s hydrophobic interactions .

- ADMET prediction : Tools like SwissADME estimate solubility (LogP <3), metabolic stability (CYP450 inhibition), and blood-brain barrier permeability .

- Synthetic feasibility : Retrosynthetic analysis (e.g., using Synthia™) identifies viable routes for derivatives with modified Cbz or cyclohexyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.